molecular formula C2H8ClN B117031 Ethyl-d5-amine hydrochloride CAS No. 284474-81-3

Ethyl-d5-amine hydrochloride

Cat. No.: B117031
CAS No.: 284474-81-3
M. Wt: 86.57 g/mol
InChI Key: XWBDWHCCBGMXKG-LUIAAVAXSA-N
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Description

Ethyl-d5-amine hydrochloride is a deuterated compound with the molecular formula C2D5NH2·HCl. It is a labeled version of ethylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.

Scientific Research Applications

Ethyl-d5-amine hydrochloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of ethylamine into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for amines involves the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone. This forms a neutral amino alcohol called a carbinolamine .

Safety and Hazards

Ethyl-d5-amine hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It should be stored in a dry, cool, and well-ventilated place . It’s important to avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Ethyl-d5-amine hydrochloride is a stable isotope labelled compound . It is used in various chemical organic syntheses and biological studies . The future directions of this compound could involve its use in more advanced and precise chemical analyses and syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5-amine hydrochloride can be synthesized through the deuteration of ethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of ethylamine with deuterium oxide (D2O) in the presence of a catalyst. The resulting ethyl-d5-amine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes typically use deuterium gas or deuterium oxide as the deuterium source. The reaction conditions are carefully controlled to ensure high isotopic purity and yield. The final product is purified through crystallization or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form ethyl-d5-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Ethyl-d5-amine.

    Substitution: Various alkyl or acyl derivatives.

Comparison with Similar Compounds

Ethyl-d5-amine hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Ethylamine hydrochloride: The non-deuterated version of this compound.

    Methyl-d3-amine hydrochloride: Another deuterated amine with a similar structure but different alkyl group.

    Propyl-d7-amine hydrochloride: A deuterated amine with a longer alkyl chain.

The uniqueness of this compound lies in its specific isotopic labeling, which provides valuable insights in research applications where tracing and tracking of molecules are essential.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWHCCBGMXKG-LUIAAVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583853
Record name (~2~H_5_)Ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-81-3
Record name (~2~H_5_)Ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-81-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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